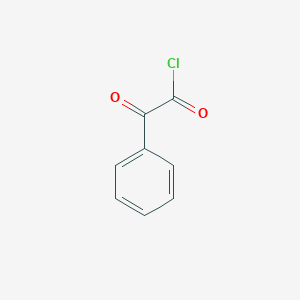

2-Oxo-2-phenylacetyl chloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves novel methods and catalysts. For instance, a synthesis method for 2,5-disubstituted oxazoles and oxazolines uses ruthenium(II) porphyrin-copper chloride catalyzed cyclization, starting from benzene carboxylic acids and phenylethenes or phenylacetylenes under mild conditions . Another synthesis approach for 2-oxo acids, specifically 2-oxo-4-phenyl-3-butynoic acid, involves reacting N-methoxy-N-methylamide of monoethyloxalic acid with lithium phenylacetylide, followed by pH-controlled hydrolysis . These methods highlight the importance of catalysts and controlled conditions in the synthesis of complex organic compounds.

Molecular Structure Analysis

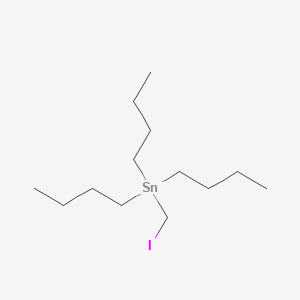

The molecular structure of compounds related to 2-Oxo-2-phenylacetyl chloride has been elucidated using various analytical techniques. For example, the crystal structure of a diorganotin(IV) complex with 2-oxo-2-phenylacetic acid 4-hydroxybenzohydrazone was determined using X-ray single-crystal diffraction, revealing a distorted pentagonal bipyramid configuration with seven-coordination for the central tin atom . Another compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was characterized by single-crystal X-ray diffraction, showing a conjugated system between the carbonyl group and a double bond . These studies demonstrate the complexity of molecular structures and the importance of precise characterization techniques.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2-Oxo-2-phenylacetyl chloride is highlighted by their role as inhibitors and substrates in enzymatic reactions. For instance, 2-oxo-4-phenyl-3-butynoic acid is reported to be a potent irreversible inhibitor of brewers' yeast pyruvate decarboxylase, and it also produces cis- and trans-cinnamic acids as products of turnover . The mechanism involves the protonation of a thiamin diphosphate-bound α-carbanion/enamine intermediate, leading to diastereomeric allenols that tautomerize and hydrolyze to form the cinnamic acids. This illustrates the potential of 2-oxo compounds to participate in complex biochemical processes.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Oxo-2-phenylacetyl chloride are not directly reported, the properties of structurally related compounds can provide some insights. The crystallographic data of the diorganotin(IV) complex and the 2-methoxy-benzoic acid derivative suggest that these compounds have well-defined geometries and are capable of forming supramolecular structures through hydrogen bonding. The synthesis methods imply that these compounds are stable under certain conditions and can be manipulated through controlled reactions. The chemical reactivity as enzyme inhibitors indicates that these compounds can interact specifically with biological molecules, which is a significant aspect of their chemical behavior.

Applications De Recherche Scientifique

1. Fluorescent Sensing

Research indicates the development of fluorescent sensors for detecting toxic chemicals like oxalyl chloride and phosgene. A study by Zhang et al. (2017) outlines a sensor that operates in a "turn-on" fluorescence mode due to specific intramolecular cyclization reactions. This sensor exhibits high selectivity and sensitivity, demonstrating the potential utility of 2-oxo-2-phenylacetyl chloride in the development of chemical detection tools.

2. Antibacterial Activity

The synthesis of new derivatives of chromen-2-one and their antibacterial activity has been explored in scientific research. For instance, Behrami (2019) Behrami, Dobroshi (2019) investigated compounds including 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride, which showed significant bacteriostatic and bactericidal activity. This suggests the potential of 2-oxo-2-phenylacetyl chloride derivatives in developing new antibacterial agents.

3. Organic Synthesis and Catalysis

2-Oxo-2-phenylacetyl chloride is also relevant in organic synthesis and catalysis. De, Yin, Ma (2017) De, Yin, Ma (2017) established its role in the Goldberg amidation process, illustrating its use in coupling reactions involving (hetero)aryl chlorides and amides. This indicates its significance in creating complex organic compounds.

4. Application in Carbonylation Reactions

Markovič et al. (2015) Markovič, Lopatka, Koóš, Gracza (2015) developed a method for generating carbon monoxide from oxalyl chloride for use in carbonylation reactions. This process provides a safer alternative to using toxic gaseous CO, showcasing another practical application of 2-oxo-2-phenylacetyl chloride in industrial chemistry.

5. Carbohydrate Synthesis

In carbohydrate synthesis, oxo-phenylacetyl (OPAc) protected saccharides have been synthesized, as demonstrated by Kumar et al. (2019) Kumar, Gannedi, Rather, Vishwakarma, Ahmed (2019). This research highlights the utility of 2-oxo-2-phenylacetyl chloride in developing novel methods for protecting and deprotecting saccharides in organic chemistry.

Propriétés

IUPAC Name |

2-oxo-2-phenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGOFPJWZUXKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454582 | |

| Record name | 2-oxo-2-phenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-phenylacetyl chloride | |

CAS RN |

25726-04-9 | |

| Record name | 2-oxo-2-phenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

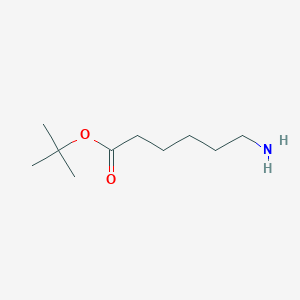

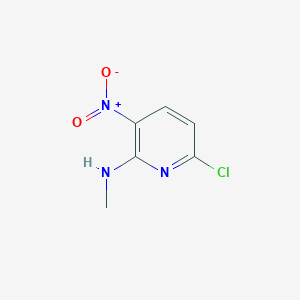

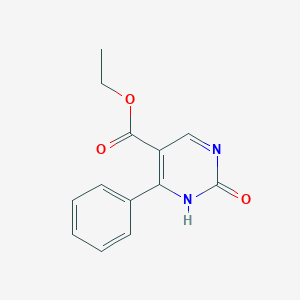

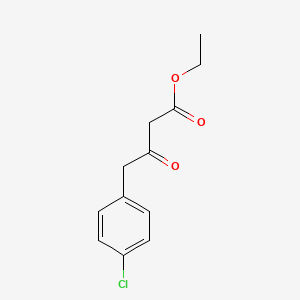

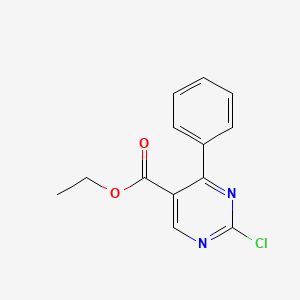

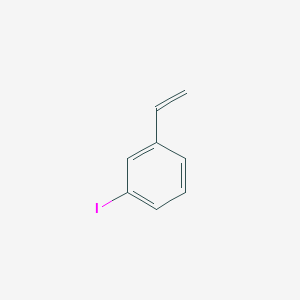

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)